molecular formula C7H5FN2 B1446390 7-Fluoroimidazo[1,2-a]pyridine CAS No. 1260903-17-0

7-Fluoroimidazo[1,2-a]pyridine

Cat. No. B1446390
CAS RN: 1260903-17-0
M. Wt: 136.13 g/mol
InChI Key: DVDXNVNBHVEIOD-UHFFFAOYSA-N
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Description

7-Fluoroimidazo[1,2-a]pyridine is an important intermediate in organic synthesis . It has a molecular weight of 136.13 . It is widely used in the synthesis of pharmaceuticals, pesticides, and fine chemicals .


Synthesis Analysis

The synthesis of 7-Fluoroimidazo[1,2-a]pyridine can be achieved through several methods. One method involves using 4-fluoropyridine-2-amine as a raw material, adding chloroacetaldehyde aqueous solution and alkali into a solvent at 35 ℃, reacting in a microchannel reactor for 5-10 minutes, and then carrying out acidification and salt . Another method uses 4-chloro-2-aminopyridine as an initial material, cyclizing with 2-chloroacetaldehyde to obtain 7-chloroimidazo[1,2-a]pyridine, reacting the 7-chloroimidazo[1,2-a]pyridine with halide to obtain 7 .


Molecular Structure Analysis

The molecular formula of 7-Fluoroimidazo[1,2-a]pyridine is C7H5FN2 . The InChI code is 1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

7-Fluoroimidazo[1,2-a]pyridine is a solid or liquid at normal temperatures . . It should be stored in an inert atmosphere at 2-8C .

Scientific Research Applications

Development of Emissive Compounds

Imidazo[1,5-a]pyridine, a similar compound to 7-Fluoroimidazo[1,2-a]pyridine, is widely used for the development of emissive compounds in many application fields . These compounds are used in optoelectronics, coordination chemistry, sensors, and chemical biology .

Fluorescent Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical features were investigated in several organic solvents . These compounds exhibited great solvatochromic behavior, making them suitable as membrane probes .

Cell Membrane Probes

The compact shape and remarkable photophysical properties of imidazo[1,5-a]pyridine make them suitable candidates as cell membrane probes . The study of membrane dynamics, hydration, and fluidity is important to monitor cellular health and explore crucial biochemical pathways .

Pharmaceutical Synthesis

7-Fluoroimidazo[1,2-a]pyridine plays a crucial role in pharmaceutical synthesis . It is particularly used in the development of compounds inhibiting IRAK and FLT3 enzymes .

Treatment of Diseases

Compounds containing 7-Fluoroimidazo[1,2-a]pyridine exhibit potential therapeutic effects against various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .

Chemical Sensors

Imidazopyridine compounds can be used as chemical sensors . Their unique electronic properties enable them to engage in specific interactions within biological systems or as a component in synthetic reactions .

Optoelectronics

Imidazopyridine compounds are used as smart materials in optoelectronics . Their emissive properties and photo/thermal stability make them suitable for this application .

Bioimaging

Imidazopyridine compounds, including 7-Fluoroimidazo[1,2-a]pyridine, are used as fluorophores for bioimaging . Their fluorescent properties make them ideal for this application .

Mechanism of Action

Target of Action

7-Fluoroimidazo[1,2-a]pyridine is a significant compound in pharmaceutical synthesis, particularly in the development of compounds with inhibitory properties against IRAK and FLT3 enzymes . These enzymes play crucial roles in various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .

Mode of Action

The mode of action of 7-Fluoroimidazo[1,2-a]pyridine is primarily through its interaction with its targets, the IRAK and FLT3 enzymes . The compound’s unique chemical properties, influenced by its fluorine atom at the 7th position and imidazo[1,2-a]pyridine ring structure, allow it to engage in specific interactions within biological systems .

Biochemical Pathways

The biochemical pathways affected by 7-Fluoroimidazo[1,2-a]pyridine are those involving IRAK and FLT3 enzymes . The compound’s interaction with these enzymes can lead to potential therapeutic effects against various diseases . The specific biochemical pathways and their downstream effects require further exploration and experimental validation .

Pharmacokinetics

Its solubility, reactivity, and potential biological activity are influenced by its fluorine substituent . These properties could impact its bioavailability and overall pharmacokinetic profile.

Result of Action

The result of 7-Fluoroimidazo[1,2-a]pyridine’s action is the inhibition of IRAK and FLT3 enzymes . This inhibition can lead to potential therapeutic effects against various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .

Action Environment

The action environment of 7-Fluoroimidazo[1,2-a]pyridine can influence its action, efficacy, and stability. The compound is known to be relatively stable under standard conditions, but its reactivity can be modulated through interactions with other molecules . Environmental factors that could influence its action include the presence of other molecules, pH levels, temperature, and more . A detailed understanding of how these factors influence 7-fluoroimidazo[1,2-a]pyridine’s action requires further exploration and experimental validation .

Safety and Hazards

The safety information for 7-Fluoroimidazo[1,2-a]pyridine includes GHS07 pictograms, a warning signal word, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of 7-Fluoroimidazo[1,2-a]pyridine could involve further exploration of its applications in medicinal chemistry and material science.

properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDXNVNBHVEIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroimidazo[1,2-a]pyridine

CAS RN

1260903-17-0
Record name 7-Fluoroimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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